molecular formula C20H27Cl2N3O3 B2957212 2-(4-Chlorophenoxy)-1-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one hydrochloride CAS No. 1351609-64-7

2-(4-Chlorophenoxy)-1-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one hydrochloride

Cat. No. B2957212
CAS RN: 1351609-64-7
M. Wt: 428.35
InChI Key: SKTBVOMTJDUFBR-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-1-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one hydrochloride is a useful research compound. Its molecular formula is C20H27Cl2N3O3 and its molecular weight is 428.35. The purity is usually 95%.
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Scientific Research Applications

Antifungal and Antimicrobial Applications

  • A novel potential antifungal compound of the 1,2,4-triazole class has been synthesized, with pharmacologically relevant physicochemical properties determined for the first time. The study focused on its solubility and thermodynamics, indicating a preference for lipophilic delivery pathways in biological media (Volkova, Levshin, & Perlovich, 2020).

Synthesis and Characterization for Pharmacological Applications

  • Research on the synthesis and characterization of new compounds with potential dual antihypertensive agents highlights the chemical versatility and the role of piperazine derivatives in drug development (Marvanová et al., 2016).

Molecular Interactions and Pharmacological Evaluations

  • Studies on the molecular interaction of piperazine derivatives with cannabinoid receptors provide insights into their potential as antagonists, emphasizing the importance of these compounds in understanding receptor-ligand interactions and developing new therapeutic agents (Shim et al., 2002).

Hypolipidemic Activity

  • Heterocyclic analogues of chlorcyclizine, including those with piperazine derivatives, have shown potent hypolipidemic activity in lowering serum lipid levels, significantly outperforming established treatments like clofibrate. This underscores the therapeutic potential of such compounds in managing lipid disorders (Ashton et al., 1984).

Polyamide Synthesis

  • The synthesis of polyamides containing various pharmaceutical agents demonstrates the applicability of piperazine derivatives in creating polymers with potential for drug delivery and other medical applications (Hattori & Kinoshita, 1979).

properties

IUPAC Name

2-(4-chlorophenoxy)-1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-2-methylpropan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClN3O3.ClH/c1-14-18(15(2)27-22-14)13-23-9-11-24(12-10-23)19(25)20(3,4)26-17-7-5-16(21)6-8-17;/h5-8H,9-13H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTBVOMTJDUFBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C(C)(C)OC3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenoxy)-1-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one hydrochloride

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